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Abstract
This technical guide provides a comprehensive overview of the available thermochemical data

for 1-chlorocyclohexanecarboxylic acid. Recognizing the limited availability of direct

experimental values for this specific compound, this document focuses on the established

experimental and computational methodologies for determining the thermochemical properties

of halogenated carboxylic acids. Detailed protocols for key techniques such as combustion

calorimetry, differential scanning calorimetry, and advanced computational chemistry methods

are presented. This guide aims to equip researchers with the necessary information to

understand, evaluate, and potentially determine the thermochemical characteristics of 1-
chlorocyclohexanecarboxylic acid and related compounds, which is crucial for applications

in drug development and chemical process design.

Introduction
1-Chlorocyclohexanecarboxylic acid is a halogenated carboxylic acid of interest in various

fields, including synthetic organic chemistry and as a potential building block in pharmaceutical

development. A thorough understanding of its thermochemical properties, such as enthalpy of

formation, entropy, and heat capacity, is fundamental for process optimization, safety
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assessments, and computational modeling of its behavior. However, a review of the current

literature indicates a notable scarcity of experimentally determined thermochemical data for this

specific molecule.

This guide addresses this gap by not only presenting the limited available data but also by

providing a detailed overview of the state-of-the-art experimental and computational techniques

that are applied to characterize such compounds. By understanding these methodologies,

researchers can better interpret estimated data, design experiments to fill data gaps, and apply

computational tools to predict the properties of 1-chlorocyclohexanecarboxylic acid and its

derivatives.

Thermochemical Data for 1-
Chlorocyclohexanecarboxylic Acid
Direct experimental thermochemical data for 1-chlorocyclohexanecarboxylic acid is largely

unavailable in the public domain. Basic physical properties are also not widely reported, with

some databases indicating "n/a" for values such as melting and boiling points[1]. The available

information is summarized in Table 1. Given the lack of experimental values, the data

presented are primarily computed or basic molecular properties.

Table 1: Summary of Available Data for 1-Chlorocyclohexanecarboxylic Acid

Property Value Data Type Source

Molecular Formula C₇H₁₁ClO₂ - [1]

Molecular Weight 162.616 g/mol - [1]

Melting Point n/a Experimental [1]

Boiling Point n/a Experimental [1]

Density n/a Experimental [1]

Note: "n/a" indicates that the data is not available in the cited sources.
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Experimental Protocols for Thermochemical Data
Determination
The determination of thermochemical properties for organic compounds, including halogenated

carboxylic acids, relies on a set of well-established experimental techniques. The following

sections detail the methodologies for measuring the key thermochemical parameters.

Enthalpy of Formation via Combustion Calorimetry
Combustion calorimetry is the most common experimental method for determining the standard

enthalpy of formation (ΔfH°) of organic compounds. For halogenated compounds, special

considerations are necessary to ensure complete combustion and to handle the resulting acidic

products.

Methodology:

Sample Preparation: A precisely weighed sample of the solid 1-
chlorocyclohexanecarboxylic acid is placed in a crucible, typically made of platinum or

another inert material.

Bomb Preparation: The crucible is placed inside a high-pressure vessel known as a "bomb."

For chlorine-containing compounds, a reducing agent solution, such as hydrazine

dihydrochloride, is often added to the bomb to quantitatively reduce all chlorine to chloride

ions[2][3]. This prevents the formation of a mixture of free chlorine and hydrochloric acid,

which would complicate the analysis[2].

Combustion: The bomb is sealed, filled with high-pressure oxygen (typically around 30 atm),

and placed in a calorimeter containing a known mass of water. The sample is then ignited

electrically.

Temperature Measurement: The temperature change of the water in the calorimeter is

measured with high precision.

Analysis of Products: After combustion, the contents of the bomb are analyzed to determine

the completeness of the reaction and to quantify the final products, such as carbon dioxide

and hydrochloric acid. For chlorinated compounds, the amount of chloride in the final

solution is determined, often by titration[4].
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Calculation: The heat of combustion is calculated from the temperature change and the heat

capacity of the calorimeter system. The standard enthalpy of formation is then derived using

Hess's Law, by combining the experimental heat of combustion with the known standard

enthalpies of formation of the combustion products (CO₂, H₂O, and HCl)[5][6].

Heat Capacity and Phase Transitions via Differential
Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat

capacity of a substance as a function of temperature. It also allows for the determination of the

temperatures and enthalpies of phase transitions (e.g., melting and crystallization).

Methodology:

Sample Preparation: A small, accurately weighed sample of 1-
chlorocyclohexanecarboxylic acid (typically a few milligrams) is hermetically sealed in a

sample pan, usually made of aluminum. An identical empty pan is used as a reference.

Temperature Program: The sample and reference pans are placed in the DSC instrument

and subjected to a controlled temperature program, which involves heating or cooling at a

constant rate[7][8].

Heat Flow Measurement: The DSC instrument measures the difference in heat flow required

to maintain the sample and reference at the same temperature[7]. This differential heat flow

is recorded as a function of temperature.

Heat Capacity Calculation: The specific heat capacity of the sample is determined by

comparing the heat flow signal of the sample to that of a known standard reference material

(e.g., sapphire) under the same conditions[8].

Phase Transition Analysis: Phase transitions, such as melting, appear as endothermic peaks

on the DSC thermogram. The temperature at the peak onset provides the transition

temperature, and the area under the peak is proportional to the enthalpy of the transition[9].

Enthalpy of Sublimation via the Transpiration Method
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The enthalpy of sublimation (ΔsubH°), the enthalpy change associated with the transition from

solid to gas, is a crucial parameter for determining the gas-phase enthalpy of formation from

the solid-phase value. The transpiration method is a reliable technique for measuring the vapor

pressure of low-volatility solids, from which the enthalpy of sublimation can be derived.

Methodology:

Sample Saturation: A stream of an inert gas (e.g., nitrogen) is passed at a known, slow, and

constant flow rate through a thermostatted tube containing the solid sample of 1-
chlorocyclohexanecarboxylic acid. The conditions are set to ensure the gas stream

becomes saturated with the vapor of the substance.

Vapor Condensation: The gas-vapor mixture then flows into a condenser where the vapor is

trapped, for example, in a cold trap or by absorption on a suitable material.

Quantification: The amount of the condensed substance is determined gravimetrically or by a

suitable analytical technique (e.g., chromatography).

Vapor Pressure Calculation: The partial pressure of the substance at the saturation

temperature is calculated from the amount of condensed vapor, the total volume of the

carrier gas passed, and the ideal gas law.

Enthalpy of Sublimation Determination: The experiment is repeated at several different

temperatures. The enthalpy of sublimation is then determined from the temperature

dependence of the vapor pressure using the Clausius-Clapeyron equation[10].

Computational Protocols for Thermochemical Data
Prediction
In the absence of experimental data, computational chemistry provides a powerful alternative

for estimating thermochemical properties. High-level quantum chemical methods can often

predict enthalpies of formation with "chemical accuracy" (typically within 1 kcal/mol of the

experimental value).

High-Accuracy Composite Methods
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For reliable prediction of thermochemical data, composite methods such as the Gaussian-n

(Gn) theories (e.g., G4, G3) and others (e.g., CBS-QB3, Wn methods) are widely used[11][12].

These methods approximate a high-level calculation by combining the results of several lower-

level calculations, providing a good balance between accuracy and computational cost.

Methodology:

Geometry Optimization and Frequency Calculation: The molecular geometry of 1-
chlorocyclohexanecarboxylic acid is optimized, and its vibrational frequencies are

calculated, typically using a density functional theory (DFT) method (e.g., B3LYP) with a

suitable basis set[11]. The vibrational frequencies are used to compute the zero-point

vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free

energy[13].

Single-Point Energy Calculations: A series of single-point energy calculations are performed

on the optimized geometry using higher levels of theory and larger basis sets.

Energy Extrapolation and Correction: The final energy is obtained by extrapolating to the

complete basis set limit and adding various corrections, such as for diffuse functions, higher

polarization functions, and electron correlation effects beyond the CCSD(T) level in some

methods[11][12].

Enthalpy of Formation Calculation: The gas-phase standard enthalpy of formation at 298 K is

typically calculated using the atomization energy approach. This involves calculating the total

atomization energy of the molecule and subtracting it from the known experimental

enthalpies of formation of the constituent atoms in their standard states[13].

Density Functional Theory (DFT)
While generally less accurate than high-level composite methods for thermochemistry, DFT is a

computationally less expensive approach that can be useful for larger molecules or for studying

trends within a series of compounds. However, DFT calculations for halogenated compounds

can be prone to systematic errors[14].

Methodology:
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The general procedure is similar to that of the composite methods but involves a single

geometry optimization and energy calculation at a chosen level of DFT (e.g., B3LYP, ωB97X-D)

with a specific basis set. The accuracy of the results is highly dependent on the choice of the

functional and basis set.

Visualized Workflow for Thermochemical Data
Determination
The following diagram illustrates the logical workflow for determining the thermochemical

properties of a compound like 1-chlorocyclohexanecarboxylic acid, integrating both

experimental and computational approaches.
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Caption: Workflow for Thermochemical Data Determination.

Conclusion
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While specific, experimentally verified thermochemical data for 1-
chlorocyclohexanecarboxylic acid are currently lacking in the scientific literature, this guide

provides researchers with a robust framework for understanding and obtaining this critical

information. The detailed experimental protocols for combustion calorimetry, differential

scanning calorimetry, and the transpiration method, alongside the outlined high-accuracy

computational chemistry approaches, offer a clear path forward for the characterization of this

and similar halogenated organic molecules. The integrated workflow presented herein

highlights the synergistic potential of experimental and computational methods in modern

thermochemistry. The application of these techniques is essential for advancing the use of 1-
chlorocyclohexanecarboxylic acid in drug development and other scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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